{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE
Description
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic benzoate ester derivative featuring a 2-fluorobenzoate core linked to a carbamoyl group substituted with a 3,4-dimethylbenzyl moiety. This structure combines aromatic fluorination, carbamate functionality, and lipophilic substituents, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYQPOPYCUMSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the reaction of 3,4-dimethylbenzylamine with 2-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally related analogs identified in the evidence (Table 1):
Table 1: Key Structural Features and Hypothesized Properties
Key Observations
Fluorine Position and Electronic Effects: The target compound’s 2-fluorobenzoate group contrasts with the 3-fluorobenzoyl substituent in METHYL 2-[(3-FLUOROBENZOYL)AMINO]BENZOATE .
Carbamate vs. Amide/Sulfonamide Functionality: The carbamate group in the target compound offers intermediate polarity between the amide (METHYL 2-[(3-FLUOROBENZOYL)AMINO]BENZOATE) and sulfonamide (TERT-BUTYL 2-(PHENYLMETHYLSULFONAMIDO)ACETATE). Carbamates are generally more hydrolytically stable than esters but less so than sulfonamides, balancing metabolic stability and reactivity .
Lipophilicity and Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound increases logP (~3.5) compared to analogs with smaller substituents (e.g., methyl ester logP ~2.8). This suggests enhanced membrane permeability, making it suitable for central nervous system (CNS)-targeted therapies. In contrast, the dichlorophenyl analog (logP ~3.9) may exhibit higher tissue accumulation but poorer solubility .
Biological Activity
The compound {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula: C20H21FN2O4
- Molecular Weight: 372.396 g/mol
- CAS Number: 1794983-02-0
The structure of the compound features a dimethylphenyl group, a carbamoyl moiety, and a 2-fluorobenzoate unit, which may contribute to its biological properties.
The biological activity of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives.
- Antimicrobial Properties: Some analogs of this compound have shown potential against bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study evaluating various carbamate derivatives found that compounds with similar structural features exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through inhibition of bacterial growth and cell division (Pendergrass et al., 2024) .
- Cytotoxic Effects:
- Tyrosinase Inhibition:
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
